Cas no 709-87-5 ((2-chloroethyl)(4-fluorophenyl)methylmethylamine)

(2-chloroethyl)(4-fluorophenyl)methylmethylamine structure
709-87-5 structure
Nome del prodotto:(2-chloroethyl)(4-fluorophenyl)methylmethylamine
Numero CAS:709-87-5
MF:C10H13ClFN
MW:201.668325185776
CID:5720290
PubChem ID:56687191

(2-chloroethyl)(4-fluorophenyl)methylmethylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylethanamine
    • CS-0300443
    • (2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
    • SCHEMBL19615965
    • 709-87-5
    • 2-Chloro-N-(4-fluorobenzyl)-N-methylethan-1-amine
    • EN300-96628
    • AKOS010673907
    • (2-chloroethyl)(4-fluorophenyl)methylmethylamine
    • Inchi: 1S/C10H13ClFN/c1-13(7-6-11)8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3
    • Chiave InChI: YYHYGJBCOLTGMT-UHFFFAOYSA-N
    • Sorrisi: ClCCN(C)CC1C=CC(=CC=1)F

Proprietà calcolate

  • Massa esatta: 201.0720553g/mol
  • Massa monoisotopica: 201.0720553g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 135
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 3.2Ų
  • XLogP3: 2.4

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 210.7±20.0 °C at 760 mmHg
  • Punto di infiammabilità: 81.2±21.8 °C
  • Pressione di vapore: 0.2±0.4 mmHg at 25°C

(2-chloroethyl)(4-fluorophenyl)methylmethylamine Informazioni sulla sicurezza

(2-chloroethyl)(4-fluorophenyl)methylmethylamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-96628-10.0g
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5 95.0%
10.0g
$3191.0 2025-03-21
TRC
C984788-50mg
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5
50mg
$ 185.00 2022-06-06
Enamine
EN300-96628-1.0g
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5 95.0%
1.0g
$743.0 2025-03-21
Enamine
EN300-96628-2.5g
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5 95.0%
2.5g
$1454.0 2025-03-21
Enamine
EN300-96628-0.1g
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5 95.0%
0.1g
$257.0 2025-03-21
TRC
C984788-10mg
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5
10mg
$ 50.00 2022-06-06
TRC
C984788-100mg
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5
100mg
$ 295.00 2022-06-06
Enamine
EN300-96628-0.05g
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5 95.0%
0.05g
$174.0 2025-03-21
Enamine
EN300-96628-0.5g
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5 95.0%
0.5g
$579.0 2025-03-21
Enamine
EN300-96628-1g
(2-chloroethyl)[(4-fluorophenyl)methyl]methylamine
709-87-5
1g
$743.0 2023-09-01

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